molecular formula C42H66N8O13S B13713737 N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid

Cat. No.: B13713737
M. Wt: 923.1 g/mol
InChI Key: YAODBOOVMSJKDF-IIUMRMCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is a multifunctional compound that combines the properties of methyltetrazine, polyethylene glycol (PEG), and biotin. Methyltetrazine is known for its bioorthogonal reactivity, making it a valuable tool in chemical biology. PEG enhances the solubility and biocompatibility of the compound, while biotin is widely used for its strong binding affinity to streptavidin, facilitating various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for various applications in research and industry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acid is unique due to its combination of methyltetrazine, PEG, and biotin, providing enhanced solubility, biocompatibility, and strong binding affinity for streptavidin. This makes it highly versatile for various biochemical and biomedical applications .

Properties

Molecular Formula

C42H66N8O13S

Molecular Weight

923.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C42H66N8O13S/c1-32-46-48-41(49-47-32)34-8-6-33(7-9-34)30-37(51)43-11-15-57-19-23-61-27-29-63-25-21-59-17-13-50(12-16-58-20-24-62-28-26-60-22-18-56-14-10-39(53)54)38(52)5-3-2-4-36-40-35(31-64-36)44-42(55)45-40/h6-9,35-36,40H,2-5,10-31H2,1H3,(H,43,51)(H,53,54)(H2,44,45,55)/t35-,36-,40-/m1/s1

InChI Key

YAODBOOVMSJKDF-IIUMRMCMSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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